molecular formula C19H19ClN2O5S B12187043 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B12187043
M. Wt: 422.9 g/mol
InChI Key: WELWGWKLUWRGDC-PTNGSMBKSA-N
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Description

This compound features a thiazolidinone core substituted with a 3-chlorobenzylidene group at the 5-position (Z-configuration), a propanoyl linker, and a piperidine-4-carboxylic acid moiety. The thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) is a well-studied pharmacophore known for diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects . The 3-chlorophenyl substituent may enhance lipophilicity and target binding, while the piperidine-4-carboxylic acid group improves solubility and pharmacokinetic properties compared to ester or amide derivatives .

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19ClN2O5S/c20-14-3-1-2-12(10-14)11-15-17(24)22(19(27)28-15)9-6-16(23)21-7-4-13(5-8-21)18(25)26/h1-3,10-11,13H,4-9H2,(H,25,26)/b15-11-

InChI Key

WELWGWKLUWRGDC-PTNGSMBKSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations

The 3-chlorophenyl group offers a balance of electronegativity and steric bulk, contrasting with the pyrido-pyrimidine (Compound [4]) or pyrazole (Compounds [5], [12]) substituents, which introduce planar aromatic systems.

Piperidine-4-Carboxylic Acid vs. Propanoic Acid: The piperidine ring in the target compound provides conformational restraint, which may enhance binding specificity compared to linear propanoic acid derivatives (Compounds [4], [5]) .

Further studies are needed to link structural features to specific mechanisms.

Limitations

The provided evidence lacks explicit bioactivity data for the target compound and its analogs. Structural comparisons are based on known pharmacophores and substituent effects. Experimental validation is required to confirm theoretical predictions.

Biological Activity

1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a thiazolidine moiety, suggests various biological activities that merit detailed examination. This article reviews the biological activity of this compound based on existing literature, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

Property Details
Molecular Formula C16H15ClN2O5S2
Molecular Weight 414.9 g/mol
IUPAC Name 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
InChI Key VPXDCHPPJPSWJL-QPEQYQDCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolidine component may facilitate binding to biological macromolecules, leading to modulation of enzymatic activity and potential therapeutic effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that derivatives of thiazolidine compounds exhibit antimicrobial properties. The presence of the chlorobenzylidene group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

Research has shown that similar thiazolidine derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidine derivatives found that compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies on cytotoxicity revealed that compounds with structural similarities to 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid exhibited IC50 values in the micromolar range against various cancer cell lines .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for further development. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicity assessments are needed.

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